(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone
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Description
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C18H16FN5O2 and its molecular weight is 353.357. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds with structures similar to "(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyrazin-2-yl)methanone" have been synthesized and structurally characterized to understand their potential therapeutic benefits. For instance, Desai et al. (2016) conducted a study focusing on the synthesis of fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs, which were evaluated for their antimicrobial activity and cytotoxicity, indicating a rational approach towards designing compounds with potential therapeutic benefits Desai et al., 2016.
Antimicrobial and Anticancer Activities
Several studies have highlighted the antimicrobial and anticancer activities of compounds structurally related to "this compound." Kumar et al. (2012) synthesized a series of pyrazoline derivatives, demonstrating significant antimicrobial activity, which could be potential candidates for further drug development Kumar et al., 2012.
Antipsychotic-Like and Procognitive Activities
The research by Liu et al. (2008) on ADX47273, a novel metabotropic glutamate receptor 5-selective positive allosteric modulator, showcased preclinical antipsychotic-like and procognitive activities. This indicates the potential of structurally similar compounds in treating neurological conditions Liu et al., 2008.
Novel Mechanisms of Action for Pain Management
The study by Colpaert et al. (2004) on F 13640, a high-efficacy 5-HT1A receptor agonist, demonstrated a curative-like action on allodynia following spinal cord injury, suggesting that compounds with a related structure may have unique mechanisms of action beneficial for pain management Colpaert et al., 2004.
properties
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2/c19-14-3-1-12(2-4-14)16-22-23-17(26-16)13-5-9-24(10-6-13)18(25)15-11-20-7-8-21-15/h1-4,7-8,11,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDYRTYCSPBCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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